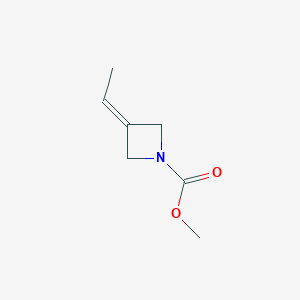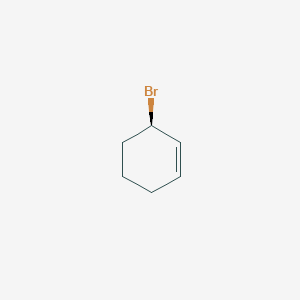
(3R)-3-Bromocyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Bromocyclohexene is an organic compound that has gained significant attention in the scientific community due to its unique properties. It is a chiral molecule that has a wide range of applications in various fields such as organic chemistry, medicinal chemistry, and biochemistry. In
Mécanisme D'action
The mechanism of action of ((3R)-3-Bromocyclohexene)-3-Bromocyclohexene is not fully understood. However, it is believed to act as an electrophile due to the presence of the bromine atom. It can undergo nucleophilic substitution reactions with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of (this compound)-3-Bromocyclohexene. However, it has been reported to exhibit cytotoxicity towards cancer cells and has potential as an anticancer agent. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ((3R)-3-Bromocyclohexene)-3-Bromocyclohexene is its chiral nature, which makes it useful in asymmetric synthesis. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving ((3R)-3-Bromocyclohexene)-3-Bromocyclohexene. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and efficacy in vivo. Another area of interest is its use as a chiral auxiliary in asymmetric synthesis. New methods for its synthesis and application in synthesis should be explored. Additionally, the development of new derivatives of (this compound)-3-Bromocyclohexene with improved properties and activity is an area of potential research.
Méthodes De Synthèse
The synthesis of ((3R)-3-Bromocyclohexene)-3-Bromocyclohexene can be achieved through several methods. One of the most common methods is the reaction of cyclohexene with hydrobromic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of cyclohexanone with phosphorus tribromide. This method is preferred for large-scale production of (this compound)-3-Bromocyclohexene.
Applications De Recherche Scientifique
((3R)-3-Bromocyclohexene)-3-Bromocyclohexene has been extensively studied for its various applications in scientific research. It has been used as a starting material for the synthesis of other organic compounds such as drugs, pharmaceuticals, and agrochemicals. It has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
113667-32-6 |
|---|---|
Formule moléculaire |
C6H9Br |
Poids moléculaire |
161.04 g/mol |
Nom IUPAC |
(3R)-3-bromocyclohexene |
InChI |
InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2/t6-/m0/s1 |
Clé InChI |
AJKDUJRRWLQXHM-LURJTMIESA-N |
SMILES isomérique |
C1CC=C[C@@H](C1)Br |
SMILES |
C1CC=CC(C1)Br |
SMILES canonique |
C1CC=CC(C1)Br |
Synonymes |
Cyclohexene, 3-bromo-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



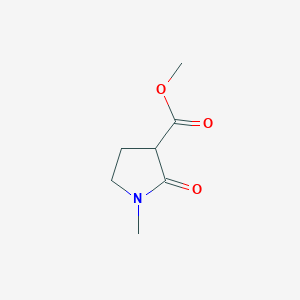
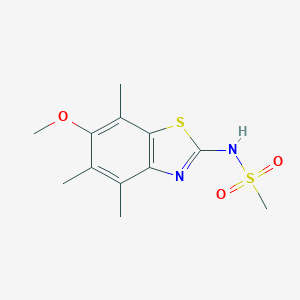
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
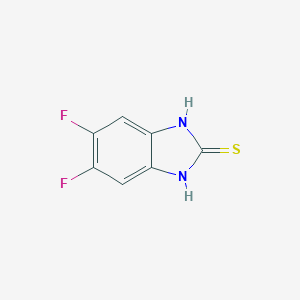

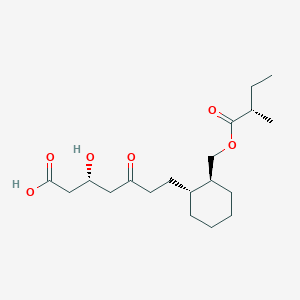
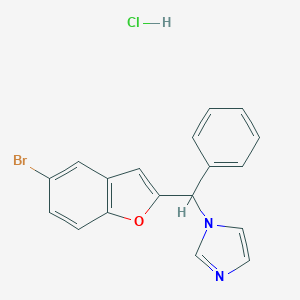
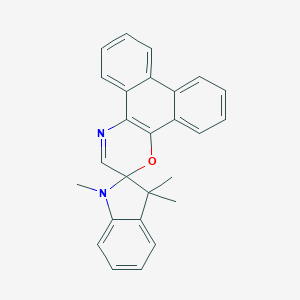

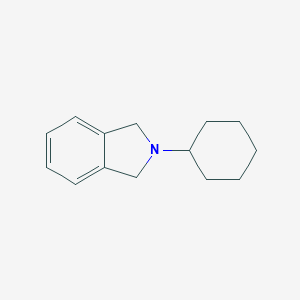
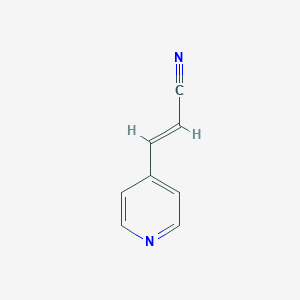
![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
